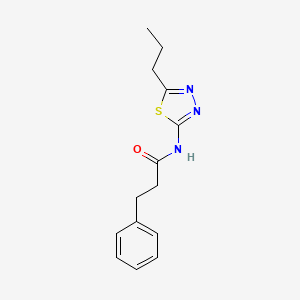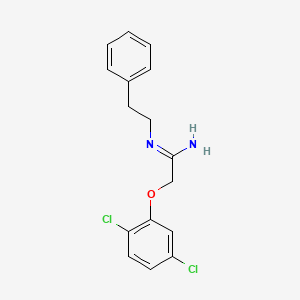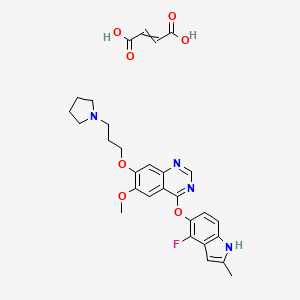
Butenedioic acid; cediranib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cediranib maleate is a highly potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It is being developed as an oral therapy for the treatment of various cancers, including liver cancer, advanced non-small cell lung cancer, and advanced colorectal cancer . The compound is known for its ability to inhibit all three VEGF receptors, making it a promising candidate for anti-cancer therapies .
Preparation Methods
The synthesis of Cediranib maleate involves several steps, including the formation of the indole-ether quinazoline core. The synthetic route typically includes the following steps:
Formation of the Indole Core: This involves the reaction of a substituted aniline with an appropriate aldehyde to form the indole ring.
Etherification: The indole core is then etherified with a substituted quinazoline to form the indole-ether quinazoline structure.
Maleate Formation: The final step involves the formation of the maleate salt by reacting the indole-ether quinazoline with maleic acid
Chemical Reactions Analysis
Cediranib maleate undergoes various chemical reactions, including:
Oxidation: Cediranib can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Cediranib can undergo substitution reactions, particularly at the indole and quinazoline rings. .
Scientific Research Applications
Cediranib maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying VEGF receptor inhibition and its effects on angiogenesis.
Biology: Cediranib is used in biological studies to understand its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: The primary application of Cediranib is in the treatment of various cancers. .
Industry: Cediranib is used in the pharmaceutical industry for the development of anti-cancer drugs
Mechanism of Action
Cediranib maleate exerts its effects by inhibiting the VEGF receptor tyrosine kinases. By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential for supporting tumor growth. This inhibition leads to a reduction in blood supply to the tumor cells, causing them to become starved for nutrients, thereby slowing or halting their growth .
Comparison with Similar Compounds
Cediranib maleate is unique in its ability to inhibit all three VEGF receptors. Similar compounds include:
Bevacizumab: Another VEGF inhibitor, but it is a monoclonal antibody rather than a small molecule inhibitor.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGF receptors but has a broader range of targets.
Sorafenib: Another multi-targeted kinase inhibitor that targets VEGF receptors among others
Cediranib’s uniqueness lies in its high potency and selectivity for VEGF receptors, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGHBVACUJCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
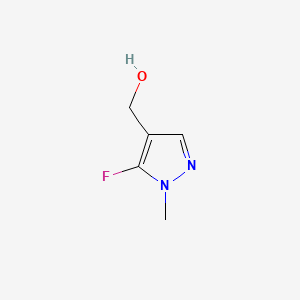
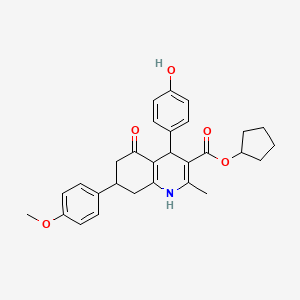

![2-({1-[2-({1-[2-({1-[2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)-3-phenylpropanoyl]pyrrolidin-2-yl}formamido)acetyl]pyrrolidin-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12465965.png)

![4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12465975.png)
![N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12465990.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12465994.png)
![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12466002.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)
